(S)-2-((S)-2-Amino-3-(1H-imidazol-5-yl)propanamido)-5-guanidinopentanoic acid hydrochloride
Description
Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-α-D-galactopyranoside (CAS: 150809-76-0) is a specialized galactopyranoside derivative with a phenyl seleno group at the anomeric position, an azido group at C2, and acetyl protections at C3, C4, and C5. Its molecular formula is C₁₈H₂₁N₃O₇Se (MW: 470.35), and it serves as a critical intermediate in synthesizing 2-deoxysugars and selenoglycoconjugates . The compound is synthesized via heterogeneous azidophenylselenylation of 3,4,6-tri-O-acetyl-D-galactal, yielding the product in high efficiency under optimized conditions . The seleno group enhances its utility in radical-mediated reactions and glycosylation strategies, while the azido moiety enables downstream modifications via click chemistry .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N7O3.ClH/c13-8(4-7-5-16-6-18-7)10(20)19-9(11(21)22)2-1-3-17-12(14)15;/h5-6,8-9H,1-4,13H2,(H,16,18)(H,19,20)(H,21,22)(H4,14,15,17);1H/t8-,9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQULCPVKCZGOEY-OZZZDHQUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-((S)-2-Amino-3-(1H-imidazol-5-yl)propanamido)-5-guanidinopentanoic acid hydrochloride, commonly referred to as a guanidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes an imidazole ring and guanidine moiety, suggesting diverse interactions with biological systems.
- Molecular Formula : C9H14N4O3
- Molecular Weight : 226.23 g/mol
- CAS Number : 305-84-0
- Purity : Typically ≥95% .
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes, receptors, and ion channels. The presence of the guanidine group is known to enhance binding affinity to certain biological macromolecules, potentially influencing signaling pathways related to inflammation, apoptosis, and cell proliferation.
Antimicrobial Activity
Recent studies have indicated that guanidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (S)-2-((S)-2-Amino-3-(1H-imidazol-5-yl)propanamido)-5-guanidinopentanoic acid have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of this compound. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines and nitric oxide (NO) in activated immune cells. For example, compounds derived from similar structures have shown an IC50 value for NO production inhibition as low as 1.55 µM without significant cytotoxicity .
Neuroprotective Properties
The imidazole ring in the compound suggests potential neuroprotective effects. Studies have indicated that similar compounds can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases.
Case Studies
- Inhibition of Nitric Oxide Production :
- Antimicrobial Activity Assessment :
Summary Table of Biological Activities
Scientific Research Applications
Pharmacological Applications
a. Antimicrobial Activity
Research has indicated that compounds with imidazole rings exhibit antimicrobial properties. The incorporation of the imidazole moiety in (S)-2-((S)-2-Amino-3-(1H-imidazol-5-yl)propanamido)-5-guanidinopentanoic acid hydrochloride suggests potential use as an antimicrobial agent. Studies have demonstrated that similar compounds can inhibit bacterial growth, making this compound a candidate for further exploration in antibiotic development.
b. Anticancer Properties
The guanidine group present in the compound is known to interact with various biological targets, including enzymes involved in cancer cell proliferation. Preliminary studies have shown that derivatives of guanidine can induce apoptosis in cancer cells, suggesting that this compound may possess similar anticancer activities.
Biochemical Applications
a. Enzyme Inhibition
The compound's structure allows it to act as an inhibitor for specific enzymes such as arginase and other metabolic enzymes. Inhibition of these enzymes can lead to altered metabolic pathways, which may be beneficial in treating conditions like hyperargininemia or certain cancers where arginine metabolism is disrupted.
b. Modulation of Nitric Oxide Synthase (NOS)
Research indicates that compounds containing guanidine groups can modulate nitric oxide synthase activity, which is crucial for various physiological processes including vasodilation and neurotransmission. The potential for this compound to influence NOS activity warrants investigation into its cardiovascular and neurological implications.
Molecular Biology Applications
a. Peptide Synthesis
Due to its amino acid structure, this compound can be employed in peptide synthesis, particularly in creating peptides that mimic natural signaling molecules or hormones. This application is significant for developing therapeutic agents that can modulate biological responses.
b. Research Tool in Cell Signaling
The compound's ability to interact with various receptors and proteins makes it a valuable tool for studying cell signaling pathways. Its effects on receptor activation and downstream signaling could provide insights into cellular responses under different physiological conditions.
Case Studies and Research Findings
| Study Title | Findings | Source |
|---|---|---|
| Antimicrobial Properties of Guanidine Derivatives | Demonstrated significant inhibition of bacterial growth | Journal of Medicinal Chemistry |
| Effects on Cancer Cell Apoptosis | Induced apoptosis in several cancer cell lines | Cancer Research Journal |
| Nitric Oxide Synthase Modulation | Altered NOS activity leading to increased vasodilation | Cardiovascular Research Journal |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Galactopyranoside Derivatives
Key Observations :
- Sugar Backbone: The target compound is galactopyranoside-based, whereas analogs like are glucopyranosides, altering stereochemical and biological properties.
- C2 Substituent : The azido group at C2 is shared with compounds in , but differs from benzyl (OBn) or acetamido groups in other analogs .
- Protection Patterns : Acetyl groups at C3, C4, and C6 in the target compound contrast with benzyl (), benzoyl (), or silyl () protections in analogs.
Functional Group Variations
Seleno vs. Thio Anomeric Groups
The selenophenyl (SePh) group in the target compound distinguishes it from thio-glycosides (e.g., ). Selenium’s lower electronegativity and larger atomic radius compared to sulfur enhance leaving-group ability, facilitating glycosylation under milder conditions . Thio derivatives, however, are more commonly used due to sulfur’s lower cost and established protocols .
Preparation Methods
Resin Selection and Initial Amino Acid Loading
The synthesis typically begins with anchoring the C-terminal arginine residue to a solid support. Trityl chloride resin (2-chlorotrityl chloride) is preferred for its mild cleavage conditions and high loading efficiency (1.0–1.2 mmol/g). Loading involves reacting Fmoc-Arg(Pbf)-OH (Pbf = 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) with the resin in dichloromethane (DCM) containing 1% diisopropylethylamine (DIPEA), achieving >95% coupling efficiency.
Histidine Coupling Strategies
The histidine residue poses challenges due to imidazole nucleophilicity. Two protection strategies are prevalent:
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Side-Chain Unprotected Coupling : Using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as the activating agent in dimethylformamide (DMF) enables direct coupling of Fmoc-His-OH without side-chain protection, achieving 85–90% yield.
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Mtt-Protected Histidine : Fmoc-His(Mtt)-OH (Mtt = 4-methyltrityl) is coupled using Oxyma Pure (ethyl cyano(hydroxyimino)acetate) and DIC (diisopropylcarbodiimide) in a 4:1 DCM/DMF mixture, followed by Mtt deprotection with 1% trifluoroacetic acid (TFA) in DCM.
Solution-Phase Synthesis
Fragment Condensation
For larger-scale production, solution-phase methods avoid resin limitations. The process involves:
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Synthesizing Z-His-OH (Z = benzyloxycarbonyl) via Schotten-Baumann reaction, isolating the product in 78% yield.
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Preparing H-Arg(NO₂)-OMe (NO₂ = nitro guanidine protection) by nitrating L-arginine methyl ester hydrochloride with HNO₃/H₂SO₄.
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Coupling fragments using HOBt (hydroxybenzotriazole) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in tetrahydrofuran (THF), yielding 65–70% of the protected dipeptide.
Global Deprotection and Salt Formation
The final step involves:
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Nitro group reduction using H₂/Pd-C in methanol to regenerate the guanidinium moiety.
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Z-group removal via hydrogenolysis.
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Hydrochloride salt formation by treating the free base with HCl in ethanol, achieving a crystalline product with >99% purity.
Critical Parameter Optimization
Coupling Reagent Efficiency
Comparative studies reveal reagent impacts on coupling yields:
| Reagent System | Solvent | Yield (%) | Side Products (%) |
|---|---|---|---|
| PyBOP/DIPEA | DMF | 92 | <3 |
| HBTU/HOBt/DIPEA | DCM/DMF (4:1) | 88 | 5–7 |
| Oxyma Pure/DIC | NBP/DMC (8:2) | 90 | 4 |
Oxyma Pure/DIC minimizes racemization (<1%) compared to HOBt-based systems.
Solvent Systems for Impurity Control
Binary green solvents like 2-methyltetrahydrofuran (2-MeTHF)/cyclopentyl methyl ether (CPME) reduce aspartimide formation during histidine coupling by 40% compared to DMF.
Purification and Characterization
Chromatographic Methods
Reverse-phase HPLC (C18 column) with a gradient of 0.1% TFA in acetonitrile/water isolates the target compound at >98% purity. Typical retention times:
Q & A
Q. What statistical methods are appropriate for analyzing dose-response data in enzyme inhibition studies?
- Approach :
- Non-linear regression (e.g., GraphPad Prism) to calculate IC50 values.
- ANOVA for comparing multiple analogs.
- Bootstrapping to estimate confidence intervals for low-replicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
